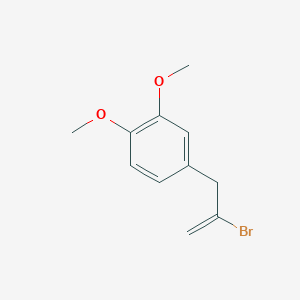

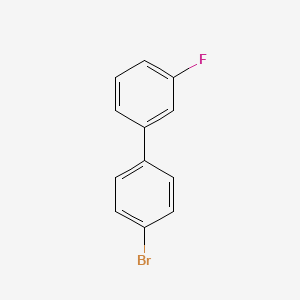

(3'-Ethoxy-biphenyl-3-yl)-acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

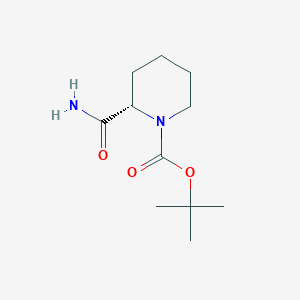

(-3'-Ethoxy-biphenyl-3-yl)-acetic acid, also known as EBPA, is an aromatic compound that is widely used in a variety of scientific research applications. EBPA is a non-steroidal anti-inflammatory drug (NSAID) that is used to treat a variety of conditions, including pain, inflammation, and fever. EBPA has been studied extensively for its potential therapeutic effects, and is currently being investigated for its potential use in a variety of other medical and scientific applications.

Aplicaciones Científicas De Investigación

Synthesis of Heterobifunctional Reagents and Liposome Coupling

The synthesis of heterobifunctional reagents, such as 2-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]ethoxy acetic acid, and their incorporation into liposomal constructs for immunization purposes showcases a significant application of acetic acid derivatives. These phospholipid amide derivatives, introduced into liposomes, aim to enhance immunogenicity without causing carrier-induced epitopic suppression, a concern in synthetic vaccination formulations. The hydrophilic polyoxyethylene chains used in these derivatives offer good accessibility and reduced intrinsic immunogenicity compared to traditional reagents. This application highlights the role of acetic acid derivatives in improving antigen presentation by competent cells through stable thioether and bioreducible disulfide linkages (Frisch, Boeckler, & Schuber, 1996).

Chiral Phosphonic Auxiliary in Chemical Analysis

2-Hydroxy-2-(ethoxyphenylphosphinyl)acetic acid has been identified as a versatile chiral phosphonic auxiliary, particularly visible in 31P NMR. This compound's ability to serve as chiral derivatizing agents for amines and alcohols, facilitating the separation of diastereomeric alcohols and amines in 31P NMR spectra, underscores its significance in chemical analysis. Moreover, this compound's potential use as a CSA (Chiral Stationary Phase) in chromatography is also promising (Majewska, 2019).

Propiedades

IUPAC Name |

2-[3-(3-ethoxyphenyl)phenyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3/c1-2-19-15-8-4-7-14(11-15)13-6-3-5-12(9-13)10-16(17)18/h3-9,11H,2,10H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQVWNDCXWUXZNC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)C2=CC=CC(=C2)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70374467 |

Source

|

| Record name | (3'-Ethoxy[1,1'-biphenyl]-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3'-Ethoxy-biphenyl-3-yl)-acetic acid | |

CAS RN |

558641-22-8 |

Source

|

| Record name | (3'-Ethoxy[1,1'-biphenyl]-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.